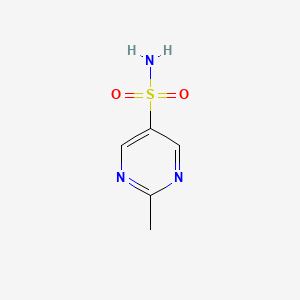

2-Methylpyrimidine-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

2-methylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C5H7N3O2S/c1-4-7-2-5(3-8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) |

InChI Key |

NZCKEBPOFCFZIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)S(=O)(=O)N |

Origin of Product |

United States |

The Significance of Pyrimidine and Sulfonamide Scaffolds in Medicinal Chemistry

The foundational components of 2-Methylpyrimidine-5-sulfonamide, the pyrimidine (B1678525) and sulfonamide moieties, are each well-established pharmacophores with a rich history in drug discovery.

The pyrimidine ring is a fundamental building block in nature, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. nih.gov This natural prevalence has long inspired medicinal chemists to explore synthetic pyrimidine derivatives for a wide array of therapeutic applications. nih.gov Pyrimidine-based compounds have been successfully developed as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. jocpr.comacs.org Their versatile chemical nature allows for various substitutions, enabling the fine-tuning of their biological activity.

The sulfonamide group (-SO₂NH₂) is another cornerstone of medicinal chemistry. The discovery of prontosil (B91393), the first commercially viable antibacterial sulfonamide, in the 1930s marked a turning point in the treatment of bacterial infections and paved the way for the antibiotic era. researchgate.net Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov This mechanism selectively targets bacteria, as humans obtain folic acid from their diet. nih.gov Beyond their antibacterial properties, sulfonamides have been incorporated into drugs for a variety of other conditions, including diuretics, antidiabetic agents, and anticonvulsants. researchgate.net

The combination of these two powerful scaffolds in a single molecule, as seen in pyrimidine-sulfonamide derivatives, offers the potential for synergistic or novel biological activities. mdpi.com

Overview of Research Trajectories for Pyrimidine 5 Sulfonamide Derivatives

Academic research into pyrimidine-5-sulfonamide (B1627676) derivatives has explored a range of potential therapeutic applications, with a significant focus on cancer and infectious diseases. The general approach involves synthesizing libraries of these compounds with various substitutions on both the pyrimidine (B1678525) and sulfonamide moieties to investigate their structure-activity relationships (SAR).

Recent studies have highlighted the potential of pyrimidine-sulfonamide hybrids as anticancer agents. mdpi.com These compounds have been shown to target various cancer cell lines, and their mechanisms of action are under active investigation. mdpi.com For instance, certain pyrimidine-sulfonamide derivatives have demonstrated promising in vitro antiproliferative activity against human cancer cell lines. mdpi.comnih.gov The hybridization of the two scaffolds is seen as a promising strategy to generate novel and effective anticancer candidates. mdpi.com

In the realm of infectious diseases, sulfonamide-based pyrimidine derivatives are being explored for their potential as antimalarial agents. acs.org Research has focused on designing compounds that can combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. acs.org

Furthermore, the synthesis of novel 2-thiouracil-5-sulfonamide derivatives, which are structurally related to 2-methylpyrimidine-5-sulfonamide, has been a significant area of research. These compounds have been evaluated for a variety of biological activities, including as inducers of cell cycle arrest and as antioxidant agents. sigmaaldrich.com

Historical Context of Sulfonamide Chemical Entities and Broader Therapeutic Explorations

Classical and Contemporary Synthetic Routes to Pyrimidine-5-sulfonamide (B1627676) Core Structures

The construction of the pyrimidine-5-sulfonamide scaffold can be achieved through several established and emerging synthetic methodologies. These routes offer flexibility in introducing various substituents and optimizing reaction conditions for improved yields and purity.

Reactions Involving Sulfonyl Chlorides with Amine Components

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netnih.govcbijournal.com This method's effectiveness can be influenced by the nucleophilicity of the amine, with primary amines generally showing higher reactivity than secondary amines. cbijournal.com Pyridine is a commonly used base for this transformation, often in solvents like dichloromethane or tetrahydrofuran. cbijournal.com

Recent advancements have focused on improving the efficiency and conditions of this classical reaction. For instance, microwave-assisted synthesis has been shown to produce sulfonamides in excellent yields and short reaction times under solvent- and catalyst-free conditions. rsc.org This approach is considered more environmentally friendly due to reduced waste generation. rsc.org

In a specific example of synthesizing pyrimidine sulfonamide derivatives, 2-chloro-6,7-dimethoxyquinazolin-4-amine has been reacted with various aryl, heteroaryl, alkyl, and cyclopropyl sulfonyl chlorides using sodium hydride as a base in a mixture of DMF and THF, yielding the corresponding sulfonamides in high yields (72-96%). cbijournal.com

A novel approach involves the use of a pyrylium salt, Pyry-BF4, to activate the typically poorly nucleophilic amino group of a primary sulfonamide, enabling its conversion to a highly reactive sulfonyl chloride intermediate. nih.gov This method is particularly useful for the late-stage functionalization of complex molecules. nih.gov

Table 1: Examples of Sulfonamide Synthesis using Sulfonyl Chlorides and Amines

| Amine | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

| Aniline | Benzene sulfonyl chloride | Pyridine | - | 100% | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | - | Quantitative | cbijournal.com |

| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various sulfonyl chlorides | Sodium hydride | DMF/THF | 72-96% | cbijournal.com |

| Primary and secondary amines | p-Toluenesulfonyl chloride | None (Microwave) | None | Good to excellent | rsc.org |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These methods offer a versatile approach to constructing complex molecules, including pyrimidine-5-sulfonamide derivatives. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are instrumental in this context. nih.govlibretexts.org

The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base to form C-C bonds. libretexts.org This can be applied to the synthesis of aryl- or heteroaryl-substituted pyrimidines. The Heck reaction couples organohalides with alkenes, while the Buchwald-Hartwig amination allows for the formation of C-N bonds, which can be crucial for introducing the sulfonamide moiety or other nitrogen-containing substituents. libretexts.org

In the context of nucleoside chemistry, palladium-catalyzed methods have been successfully used to modify pyrimidine bases directly in aqueous media, avoiding the need for protecting groups. nih.gov For instance, the Suzuki coupling of 5-iodouracil (a pyrimidine derivative) with various boronic acids has been achieved using a Pd(OAc)2/TPPTS catalyst system. nih.gov

While direct palladium-catalyzed synthesis of 2-methylpyrimidine-5-sulfonamide is not extensively detailed in the provided results, the general applicability of these methods to pyrimidine and sulfonamide synthesis is well-established. thieme-connect.deresearchgate.net For example, palladium-catalyzed amination of haloarenes has been used to synthesize N-aryl sulfamides. thieme-connect.de

Ring Closure and Cyclization Reactions for Pyrimidine Moiety Formation

The formation of the pyrimidine ring itself is a critical step in the synthesis of this compound. Various cyclization strategies exist, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 2-methylpyrimidine, acetamidine is a key reagent. google.com

One documented route to a substituted pyrimidine involves the reaction of 3-ethoxy-2-(diethoxymethyl)propionitrile with acetamidine. google.com This reaction proceeds through the formation of an intermediate which then cyclizes to form the pyrimidine ring. Another approach involves the cyclization of N-carbamoyl-L-aspartate, catalyzed by the enzyme dihydroorotase, to form dihydroorotate, a pyrimidine precursor. umich.edu

More recent methods have explored catalyzed [3+3] cycloadditions for pyrimidine synthesis. mdpi.com For instance, the reaction of acetylacetone and urea can form the pyrimidine ring. mdpi.com Additionally, the reaction of β-enaminonamides with various reagents can lead to polysubstituted pyrimidines. growingscience.com Ring transformation reactions, where one heterocyclic ring is converted into another, also provide a pathway to pyrimidines. For example, some pyrimidines can be transformed into pyridines under specific conditions. wur.nl

Application of Vilsmeier Reagent in Pyrimidine Synthesis

The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heterocyclic compounds. growingscience.com The Vilsmeier reagent, typically a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), can be used to introduce a formyl group onto a pyrimidine ring. growingscience.com This formyl group can then be further manipulated to introduce other functionalities.

While direct synthesis of this compound using the Vilsmeier reagent is not explicitly described, its application in the functionalization of pyrimidine derivatives is documented. growingscience.com For example, the Vilsmeier formylation of thieno[2,3-d]pyrimidines occurs at the 6-position. growingscience.com This suggests that a pre-formed 2-methylpyrimidine could potentially be functionalized at the 5-position using this reagent, followed by conversion of the formyl group to a sulfonamide.

Oxidation-Based Synthesis of Sulfonamide Derivatives

Oxidation reactions provide an alternative route to sulfonamides, often starting from sulfenamides or other sulfur-containing precursors. researchgate.net One method involves the oxidation of 2-amino-9H-purine-6-sulfenamide using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfonamide. researchgate.net

Another approach involves the metal-free oxidative coupling of sodium sulfinates with amines. cbijournal.com Phenyl trimethylammonium tribromide (PTAB) can mediate the conversion of benzene sulfinate to the corresponding sulfonyl bromide, which then reacts with an amine to form the sulfonamide. cbijournal.com These methods offer an alternative to the traditional sulfonyl chloride route and can be advantageous in certain synthetic contexts.

Development of Scalable and Efficient Synthetic Processes

The development of scalable and efficient synthetic processes is crucial for the industrial production of pharmaceutical compounds like this compound. Key considerations include cost-effectiveness, safety, and environmental impact.

One strategy for improving scalability is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as seen in the synthesis of sulfonamides from amines and sulfonyl chlorides. rsc.org The absence of a solvent in some microwave protocols further enhances the green credentials of the process. rsc.org

For the pyrimidine core, processes starting from readily available and inexpensive materials are favored. The synthesis of 2-methyl-5-ethylpyridine from the condensation of acetaldehyde and ammonia is an example of an industrial process for a related heterocyclic compound. beilstein-journals.org Similarly, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for Vitamin B1, has been optimized for industrial production, starting from β-alkoxypropionitriles. google.com These principles of process optimization can be applied to the synthesis of this compound.

Optimization of Reaction Conditions and Reagents

The efficiency of synthesizing this compound and its analogs is profoundly influenced by the careful selection and optimization of reaction conditions and reagents. Key parameters that are often manipulated to enhance reaction outcomes include the choice of solvents, catalysts, temperature, and reaction time. Optimization studies aim to maximize product yield and purity while ensuring regioselectivity and minimizing reaction times and environmental impact. For instance, in the synthesis of related sulfonamide-containing heterocycles, conditions are systematically varied to find the optimal balance, such as using solvent-free conditions at elevated temperatures to drive reactions to completion. nih.govnih.gov

The selection of an appropriate solvent and catalyst system is critical in directing the course of the synthesis of pyrimidine sulfonamides. The solvent not only facilitates the dissolution of reactants but can also influence reaction rates and equilibrium positions. Catalysts, on the other hand, provide lower-energy reaction pathways, increasing the rate of reaction and often enhancing selectivity for the desired product.

Catalysts: A wide array of catalysts are employed in the synthesis of pyrimidine and sulfonamide moieties.

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as zinc bromide (ZnBr₂) are commonly used. mdpi.commdpi.com PTSA has been shown to be effective in promoting condensation reactions for the formation of pyrimidine rings. mdpi.com In some syntheses, a combination of an organocatalyst like L-proline with a cocatalyst such as trifluoroacetic acid (TFA) is utilized. nih.gov

Metal Catalysts: Transition metals play a significant role. Copper-catalyzed cycloaddition reactions are considered a powerful tool for constructing pyrimidines from components like alkynes and sulfonyl azides. mdpi.com Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation steps, such as in the reduction of a tetrahydropyridine ring attached to a 2-methylpyrimidine core. google.com

Nanoparticle Catalysts: Modern synthetic approaches increasingly utilize heterogeneous catalysts, including magnetic nanoparticles. For example, CoFe₂O₄@SiO₂-based nanoparticles have been used to catalyze the formation of fused pyrimidine systems, offering advantages like high yields, easy separation with a magnet, and reusability without significant loss of catalytic activity. researchgate.net

Solvents: The choice of solvent can dramatically affect yield. In the synthesis of sulfonamides via amination of sodium sulfinates, solvents like ethyl acetate, acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) have been tested, with MeCN often providing superior yields. researchgate.net For the synthesis of various pyrimidine derivatives, solvents ranging from polar protic (e.g., ethanol, water) to polar aprotic (e.g., tetrahydrofuran (THF), acetonitrile) and non-polar (e.g., dichloromethane) are employed depending on the specific reaction step. mdpi.comgoogle.comgoogle.com In some cases, solvent-free conditions, particularly in conjunction with high temperatures, have proven to be the most effective, leading to high-yield synthesis of pyridines bearing sulfonamide moieties. nih.govnih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of analogous sulfonamide and pyrimidine compounds, highlighting the impact of different catalysts and solvents.

| Target Compound Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triarylpyridines with Sulfonamide Moiety | Fe₃O₄@SiO₂@PCLH-TFA (10 mg) | Solvent-free | 110 | 94 | nih.gov |

| Benzopyrano-pyrimidine Derivative | p-Toluene Sulphonic Acid (PTSA) | Ethanol | 80 | High (not specified) | mdpi.com |

| Sulfonamide Pyridine Derivative | TQoxyTtriFA (2 mol%) | Solvent-free | 90 | 95 | nih.gov |

| Pyrido[2,3-d:5,6-d']dipyrimidines | CoFe₂O₄@SiO₂-PA-CC-guanidine-SA | Water | Room Temp. | 86-95 | researchgate.net |

| Sulfonamide (from sodium p-toluenesulfinate) | NH₄I | Acetonitrile (MeCN) | Not specified | Moderate to excellent | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. organic-chemistry.orgresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.

In the context of pyrimidine-sulfonamide synthesis, MAOS has been successfully applied to various reaction types, including cyclization and condensation reactions. researchgate.netnih.gov For example, the synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be performed efficiently under microwave irradiation, avoiding the need to isolate sensitive intermediates like sulfonyl chlorides. organic-chemistry.org This one-pot approach simplifies purification and often leads to high-purity products in excellent yields. organic-chemistry.org

Studies have shown that MAOS can significantly improve the yields of pyrimidine derivatives. nih.gov The synthesis of thiazolo[5,4-d]pyrimidines, for instance, was achieved in just 5 minutes using microwave irradiation. researchgate.net Similarly, pyrazoline-bearing benzenesulfonamide derivatives have been synthesized for the first time using microwave irradiation, with reactions being completed in minutes at high temperatures and pressures. nih.govresearchgate.net The efficiency of MAOS is not limited to small-scale synthesis; the methodology is also noted for its potential scalability, which is relevant for pharmaceutical applications. organic-chemistry.org

A comparative example illustrates the benefits of MAOS over traditional heating methods.

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Sulfonamides from Sulfonic Acids | Conventional Heating | Several hours | Lower yields | organic-chemistry.org |

| Microwave Irradiation | 10-20 minutes | High (up to 95%) | organic-chemistry.org | |

| Synthesis of Pyrazoline Sulfonamides | Conventional Stirring | 24-48 hours | Not specified | nih.gov |

| Microwave Irradiation | 7 minutes | 4% (example) | nih.govresearchgate.net | |

| Synthesis of Thiazolo[5,4-d]pyrimidines | Conventional Method | Not specified | Not specified | researchgate.net |

| Microwave Irradiation | 5 minutes | Good (not specified) | researchgate.net |

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For sulfonamide-based compounds, including those with a pyrimidine core, several key features have been identified as crucial for activity.

The core structure generally consists of an aromatic or heteroaromatic ring attached to a sulfonamide group (-SO₂NH-). The introduction of nitrogen-containing heterocycles, such as pyrimidine, into the sulfonamide structure is a well-established strategy to enhance biological potency. youtube.commdpi.com The pyrimidine ring itself is a key pharmacophoric element, often participating in essential interactions within the target's binding site.

Impact of Substituent Variation on Biological Potency and Selectivity

The modification of substituents on both the pyrimidine ring and the sulfonamide nitrogen is a cornerstone of SAR studies, allowing for the fine-tuning of biological potency and selectivity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can have a profound effect. mdpi.com

For instance, in studies on structurally related 2-thiouracil-5-sulfonamide derivatives, the introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) on an attached phenyl ring was found to be more beneficial for antioxidant activity than electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO₂) groups. mdpi.com This suggests that increased electron density on the aromatic system can enhance certain biological activities. mdpi.com Conversely, in other systems, electron-withdrawing substituents have been shown to enhance photosensitizing capabilities. rsc.org

The nature of the heterocyclic ring attached to the sulfonamide nitrogen is also a major determinant of activity. The substitution of a simple phenyl ring with a heterocyclic moiety like pyrimidine is known to increase the potency of sulfa drugs. youtube.com Further variations, such as the introduction of a thiazole scaffold, have been shown to be important for activity, with hydrophobic fragments on the thiazole ring playing a key role. researchgate.net

The following table, based on data from studies on analogous 2-thiouracil-5-sulfonamide derivatives, illustrates how different substituents can impact antioxidant activity, a common measure of biological effect for this class of compounds.

Table 1: Effect of Substituent Variation on Antioxidant Activity (IC₅₀ in μg/mL) of 2-Thiouracil-5-Sulfonamide Derivatives Data derived from studies on analogous compounds. mdpi.com

| Base Scaffold | Substituent (R) | Measured Activity (DPPH IC₅₀ in μg/mL) | Observation |

|---|---|---|---|

| Thiazole-Thiouracil | H | 12.5 ± 0.50 | Baseline activity |

| Thiazole-Thiouracil | 4-OCH₃ | 7.55 ± 1.70 | Potent activity; EDG enhances effect |

| Thiazole-Thiouracil | 4-CH₃ | 8.90 ± 0.90 | Potent activity; EDG enhances effect |

| Thiazole-Thiouracil | 4-Cl | 10.9 ± 0.60 | Moderate activity |

| Thiosemicarbazone | H | 25.0 ± 1.20 | Baseline activity |

| Thiosemicarbazone | 4-CH₃ | 10.5 ± 1.50 | EDG enhances potency |

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For a molecule to be active, it must adopt a specific conformation that is complementary to the shape of its biological target's binding site. nih.gov

Studies on benzenesulfonamides have revealed that the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. nih.gov In many isolated sulfonamides, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring. nih.gov However, analysis of protein-ligand crystal structures shows that the bioactive conformation—the shape the molecule adopts when bound to its receptor—is often different from the lowest-energy conformation found in isolation. nih.gov The energy required to adopt this higher-energy bioactive conformation is offset by the favorable interactions formed within the receptor binding pocket. nih.gov

Furthermore, some bioactive pyrimidine derivatives can exist as different conformational polymorphs, which are different crystal structures of the same compound. mdpi.com These polymorphs can feature distinct molecular conformations dictated by different patterns of intermolecular interactions, such as hydrogen bonding. mdpi.com This highlights that the solid-state form of a drug can influence its molecular shape, which in turn can correlate with its biological activity.

Strategic Structural Modifications for Enhanced Therapeutic Potential

One common strategy is the introduction of various sulfonamide groups linked by flexible chains. This approach aims to allow the molecule to better adapt to the topology of the binding pocket and form additional favorable interactions with surrounding amino acid residues. nih.gov The addition of polar sulfonamide moieties has also been shown to significantly reduce cytotoxicity and improve aqueous solubility in some derivative classes. nih.gov

Structure-guided design, which uses the three-dimensional structure of the target protein, is a powerful tool for making rational modifications. nih.gov By observing how a lead compound binds to its target, researchers can design new derivatives with modifications aimed at exploiting specific pockets or interactions within the active site. This can lead to inhibitors with significantly improved selectivity for the intended target over other proteins, which is a critical aspect of developing safer drugs. nih.gov Combining the sulfonamide pharmacophore with other heterocyclic systems is another effective approach to generating novel compounds with enhanced or different biological activities, such as antiviral properties. mdpi.com

Chemoinformatic Approaches to SAR Elucidation

Modern drug discovery heavily relies on chemoinformatic and computational chemistry tools to rationalize and predict structure-activity relationships, thereby accelerating the design of new derivatives. These in silico methods provide insights that are often difficult to obtain through experimental work alone.

Molecular Docking is a widely used technique where computer algorithms predict the preferred orientation of a molecule when bound to a biological target. nih.gov This method helps to visualize the binding mode, identifying key interactions such as hydrogen bonds and π-π stacking that stabilize the ligand-receptor complex. These insights allow researchers to understand why certain derivatives are more potent than others and to design new molecules with improved binding affinity. nih.gov

Pharmacophore Modeling uses the structures of known active compounds to build a 3D model of the essential features required for activity. nih.gov This model can then be used as a virtual screen to search large chemical databases for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active.

Frontier Molecular Orbital (FMO) analysis is another computational method that provides information about the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.gov These parameters are related to the chemical reactivity and kinetic stability of the molecule and can be correlated with biological activity. nih.gov Additionally, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov

Mechanistic Investigations of Biological Activities of 2 Methylpyrimidine 5 Sulfonamide Derivatives

Antimicrobial Action Mechanisms

Derivatives of 2-methylpyrimidine-5-sulfonamide have been the subject of research for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The mechanisms underlying these activities primarily involve the disruption of essential metabolic pathways in microorganisms.

Inhibition of Folic Acid Synthesis Pathways (e.g., Dihydropteroate (B1496061) Synthase)

The primary mechanism of antibacterial action for sulfonamide derivatives, including those of this compound, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). researchgate.netwikipedia.orgpatsnap.com This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. researchgate.netresearchgate.net Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. wikipedia.orgpatsnap.com

Bacteria must synthesize their own folic acid because they cannot uptake it from the environment, unlike mammalian cells which obtain it through diet. wikipedia.orgmhmedical.com Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. researchgate.netmicrobenotes.com This structural mimicry allows them to bind to the active site of the DHPS enzyme, acting as competitive inhibitors and blocking the conversion of PABA to dihydropteroate. wikipedia.orgpatsnap.com This blockade halts the folic acid synthesis pathway, leading to a depletion of essential nucleotides and ultimately inhibiting bacterial growth and replication, a bacteriostatic effect. researchgate.netwikipedia.orgmicrobenotes.com Some research has focused on developing dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to create a synergistic antimicrobial effect. nih.govnih.gov

Activity Against Specific Bacterial Strains (in vitro/pre-clinical models)

In vitro studies have demonstrated that sulfonamide derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net Thienopyrimidine-sulfonamide hybrids have shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com For instance, one study found that a thienopyrimidine–sulfadiazine hybrid (compound 12ii) displayed enhanced antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 125 µg/mL, which was more effective than sulfadiazine alone (MIC of 250 µg/mL against S. aureus). mdpi.com

Another study investigating different sulfonamide derivatives reported varying levels of activity against several clinical bacterial isolates. The results, summarized in the table below, indicate that the efficacy of these compounds can be strain-dependent. researchgate.net

| Bacterial Strain | Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Proteus mirabilis | 3b | 18-20 | 16 |

| Proteus mirabilis | 5b | 18-20 | 16 |

| Staphylococcus aureus | - | - | 32-256 |

| Pseudomonas aeruginosa | - | - | 128-256 |

| Escherichia coli | - | 13-20 | >128 |

Studies on N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide demonstrated potent activity against clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 32 µg/mL against some strains. nih.gov

Antifungal Mechanisms (in vitro/pre-clinical models)

The antifungal activity of sulfonamide derivatives is also an area of active investigation. nih.gov The mechanisms are believed to involve the targeting of essential fungal enzymes, leading to the disruption of cellular integrity and function. mdpi.com Thienopyrimidine derivatives, for example, have demonstrated effective antifungal activity by targeting specific fungal enzymes, which compromises cell membrane integrity and leads to fungal cell death. mdpi.com

In vitro studies have shown that certain sulfonamide hybrids exhibit significant activity against Candida species. For example, a thienopyrimidine–sulfamethoxazole hybrid (compound 8iii) showed better results against Candida strains than sulfamethoxazole alone. mdpi.com Another study on 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles found that compounds 5d and 5e were highly active against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, indicating higher potency than the reference drug fluconazole. nih.gov Compound 5a from the same series was found to be highly active against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderately active against Aspergillus niger and Aspergillus fumigatus (MIC = 1.56-6.25 µg/mL). nih.gov

Antineoplastic and Cell Cycle Modulation Mechanisms

Derivatives of this compound have emerged as promising candidates in oncology research due to their ability to interfere with key regulators of cell proliferation and survival. nih.gov Their mechanisms of action often involve the inhibition of specific kinases that are dysregulated in cancer, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2A)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation and progression of the cell cycle. nih.gov The deregulation of CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov Pyrimidine (B1678525) analogs, including those with a sulfonamide moiety, have been developed as CDK inhibitors. nih.gov

Specifically, a series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their anticancer activity. nih.govmdpi.com Several of these compounds, notably 6b, 6d-g, and 7b, demonstrated promising cytotoxic activity against a panel of human cancer cell lines and showed significant inhibition of CDK2A. nih.govnih.gov One of the most active compounds, 6e, was found to induce cell cycle arrest and promote apoptosis in cancer cells. nih.govmdpi.com The inhibitory activity of these compounds against CDK2 was found to be comparable to the known kinase inhibitor, Roscovitine. mdpi.com

The table below summarizes the cytotoxic activity (IC50) of selected 2-thiouracil-5-sulfonamide derivatives against various cancer cell lines.

| Compound | A-2780 (ovarian) IC50 (µM) | HT-29 (colon) IC50 (µM) | MCF-7 (breast) IC50 (µM) | HepG2 (liver) IC50 (µM) |

| 6b | 4.31 | 5.34 | 4.65 | 7.33 |

| 6d | 5.43 | 6.71 | 5.89 | 8.12 |

| 6e | 2.11 | 3.28 | 2.98 | 4.02 |

| 6f | 6.21 | 7.14 | 6.54 | 9.21 |

| 6g | 3.98 | 4.87 | 4.21 | 6.87 |

| 7b | 7.12 | 8.34 | 7.89 | 10.1 |

Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. mdpi.comnih.gov Overexpression of FAK is observed in many types of solid tumors and is associated with cancer progression and metastasis. mdpi.com Consequently, FAK has been identified as a significant target for anticancer drug development. rsc.org

Two series of 2,4-diarylaminopyrimidine derivatives containing a sulfonamide moiety were designed and synthesized as FAK inhibitors. nih.gov Many of these compounds showed potent inhibition of FAK's enzymatic activity. nih.gov The most effective compound, 7b, exhibited an IC50 value of 0.27 nM against FAK. nih.gov These aminoethyl sulfonamide derivatives also effectively inhibited the proliferation of several human cancer cell lines that express high levels of FAK, including HCT116 (colon), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical). nih.gov Specifically, compounds 7b, 7c, and 7o demonstrated significant efficacy against all four cancer cell lines at concentrations of 1.5 µM. nih.gov Further studies showed that compound 7b could inhibit clone formation and migration of HCT-116 cells, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrimidine scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical strategy in cancer therapy. nih.govfrontiersin.org EGFR overexpression and mutations can lead to uncontrolled cell proliferation, making it a prime target for therapeutic intervention. pharmajournal.netnih.gov The hybridization of the pyrimidine core with a sulfonamide moiety has been explored as a strategy to develop potent EGFR inhibitors. tandfonline.comnih.gov

Research has demonstrated that pyrimidine derivatives featuring an aminophenylsulfonamide group exhibit significant inhibitory activity against cancer cells with EGFR mutations, such as EGFRL858R/T790M and EGFRDel19. nih.gov One notable compound from a synthesized series, 12e , displayed IC₅₀ values of 0.6 nM and 4 nM against H1975 and PC9 cells, respectively. nih.gov Mechanistically, these compounds are thought to bind to the EGFR kinase domain, inhibiting its phosphorylation and blocking downstream signaling pathways. This action ultimately hinders tumor cell proliferation, migration, and invasion while promoting apoptosis. nih.gov

Similarly, another study on tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids identified compounds with potent inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) kinases. researchgate.net For instance, compound 5b was the most potent inhibitor in this series, with IC₅₀ values of 30.1 nM and 12.8 nM against EGFRWT and EGFRT790M, respectively. researchgate.net These findings underscore the potential of the pyrimidine-sulfonamide scaffold in designing selective and potent EGFR inhibitors for targeted cancer treatment. researchgate.net

| Compound | Target | Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| 12e | EGFRL858R/T790M | H1975 | 0.6 |

| 12e | EGFRDel19 | PC9 | 4 |

| 5b | EGFRWT | - | 30.1 |

| 5b | EGFRT790M | - | 12.8 |

Induction of Cell Cycle Arrest and Apoptosis Pathways (in vitro/pre-clinical models)

Beyond direct enzyme inhibition, pyrimidine-sulfonamide derivatives have been shown to exert anticancer effects by inducing cell cycle arrest and apoptosis. These are crucial mechanisms for controlling the proliferation of cancer cells.

One study investigated a series of pyrimidine sulfonamide (PS) derivatives for their cytotoxic effects. The compound PS14 was found to induce apoptosis in several human cancer cell lines. After treatment with PS14, the percentage of apoptotic cells was 45.30% in HeLa, 28.2% in HCT-116, 31.00% in A-549, and 35.20% in HepG2 cells. nih.gov Further analysis revealed that this compound primarily blocked the cell cycle in the S phase, thereby inhibiting cell proliferation. nih.gov

Studies on structurally related compounds provide additional insight. A 2-thiouracil-5-sulfonamide derivative, 6e , was shown to induce cell cycle arrest at different phases depending on the cancer cell line: at the G1/S phase in A-2780 cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells. This cell cycle arrest was associated with an enhanced expression of the cell cycle inhibitors p21 and p27. The compound also stimulated apoptotic death in all tested cancer cells.

| Compound | Cell Line | Effect | Mechanism/Observation |

|---|---|---|---|

| PS14 | HeLa | Apoptosis Induction | 45.30% apoptotic cells |

| PS14 | HCT-116 | Apoptosis Induction | 28.20% apoptotic cells |

| PS14 | A-549 | Apoptosis Induction | 31.00% apoptotic cells |

| PS14 | - | Cell Cycle Arrest | Blockage in S phase |

| 6e | A-2780 (Ovarian) | Cell Cycle Arrest | Arrest at G1/S phase |

| 6e | HT-29 (Colon) | Cell Cycle Arrest | Arrest at S phase |

| 6e | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at S phase |

| 6e | HepG2 (Liver) | Cell Cycle Arrest | Arrest at G2/M phase |

Anti-inflammatory Mechanisms

Pyrimidine derivatives are recognized for their anti-inflammatory properties, with several pyrimidine-based drugs already in clinical use for inflammatory conditions. nih.gov The mechanisms underlying these effects often involve the inhibition of key enzymes and the modulation of inflammatory signaling pathways.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

A primary mechanism for the anti-inflammatory action of pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov Prostaglandins are key mediators of inflammation. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.

Derivatives of pyrimidine have been shown to function as inhibitors of both COX-1 and COX-2, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). By suppressing the activity of these enzymes, they reduce the production of prostaglandin (B15479496) E2 (PGE₂), a key inflammatory mediator. nih.gov Research into pyrazolo[3,4-d]pyrimidine derivatives, for example, has identified compounds that effectively suppress COX enzyme activity, thereby inhibiting PGE₂ production. nih.gov This targeted inhibition of the COX pathway is a significant contributor to the anti-inflammatory profile of this class of compounds.

Modulation of Inflammatory Mediators (e.g., Prostaglandin E2, Nitric Oxide, Nuclear Factor-kappa B)

Beyond COX inhibition, the anti-inflammatory effects of pyrimidine derivatives are also attributed to their ability to modulate a broader range of inflammatory mediators. These compounds can inhibit the production of prostaglandin E2 (PGE₂), nitric oxide (NO), and interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses. nih.gov Studies have shown that pyrimidine derivatives can suppress inflammation by inhibiting NF-κB. For instance, a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative demonstrated potent anti-inflammatory effects in animal models of hepatitis and arthritis by inhibiting inflammatory mediators and suppressing cellular immune responses linked to the NF-κB pathway. nih.gov By downregulating the activity of NF-κB and reducing the levels of NO and PGE₂, these compounds can effectively attenuate the inflammatory cascade. nih.gov

Enzyme Inhibition Profiles (Other Relevant Enzymes)

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore, making sulfonamide-containing compounds, including pyrimidine-sulfonamide derivatives, potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain cancers.

Derivatives based on the sulfonamide scaffold have been extensively studied as inhibitors of various human CA (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The inhibitory action stems from the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. The potency and isoform selectivity of these inhibitors can be tuned by modifying the chemical structure appended to the sulfonamide group. For example, pyrazole-based benzene sulfonamide derivatives have been shown to be active inhibitors of hCA II, hCA IX, and hCA XII, with some derivatives exhibiting greater potency than the standard inhibitor Acetazolamide.

| Compound | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |

|---|---|---|---|

| Acetazolamide (Standard) | 0.95 ± 0.09 | 0.09 ± 0.01 | 0.21 ± 0.02 |

| 4j | 0.31 ± 0.09 | 0.15 ± 0.07 | 0.19 ± 0.09 |

| 4g | 0.45 ± 0.11 | 0.21 ± 0.01 | 0.12 ± 0.07 |

| 4k | 0.24 ± 0.18 | 0.25 ± 0.05 | 0.15 ± 0.01 |

Investigations into Metabolism and Degradation Pathways

The environmental fate and metabolic transformation of this compound and its derivatives are critical areas of research, shedding light on their persistence, potential for bioaccumulation, and the formation of transformation products. Investigations have primarily focused on two key routes of degradation: oxidative processes and microbial degradation.

Oxidative Degradation Processes

Oxidative degradation, particularly through advanced oxidation processes (AOPs), represents a significant pathway for the transformation of sulfonamide compounds in aqueous environments. Photocatalysis, a prominent AOP, has been shown to effectively degrade sulfadiazine, a close structural analog of this compound.

In photocatalytic systems, such as those employing titanium dioxide (TiO2) nanosheets, the degradation of sulfadiazine is initiated by the generation of reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide radicals (•O2–). ccspublishing.org.cn These highly reactive species attack the sulfadiazine molecule at various sites, leading to a cascade of reactions. The degradation process is influenced by factors such as pH and the presence of other substances in the water. For instance, the photodegradation of sulfadiazine is reportedly slower at an acidic pH of 4.52 compared to pH levels of 6.98 and 8.90. researchgate.net

Key transformation pathways observed during the oxidative degradation of sulfadiazine include:

Hydroxylation: The addition of hydroxyl groups to the aromatic or pyrimidine rings is a common initial step.

Desulfonation: Cleavage of the sulfur-nitrogen bond, leading to the separation of the aniline and pyrimidine moieties. 2-aminopyrimidine has been identified as a common product resulting from the cleavage of the S-N bond. ccspublishing.org.cn

Oxidation of the Aniline Moiety: The amino group on the benzene ring can be oxidized. nih.gov

Cleavage of the Sulfonamide Bond: The S-N bond can be broken, leading to the formation of smaller molecules. nih.gov

Ring Opening: The pyrimidine or benzene ring can be opened, leading to further degradation into smaller organic acids and eventually mineralization to CO2 and H2O. ccspublishing.org.cnnih.gov

The following table summarizes some of the identified intermediates in the photocatalytic degradation of sulfadiazine, providing insight into the oxidative degradation pathways.

| Intermediate Product | Chemical Formula | Key Degradation Step |

| Hydroxysulfadiazine | C10H10N4O3S | Hydroxylation |

| 2-Aminopyrimidine | C4H5N3 | S-N Bond Cleavage |

| Sulfanilic acid | C6H7NO3S | S-N Bond Cleavage |

| Aniline | C6H7N | Cleavage of the S-N bond followed by other reactions |

This table is illustrative of degradation products identified for the closely related compound, sulfadiazine, under oxidative conditions.

It is important to note that while these studies on sulfadiazine provide a strong model, the presence of the methyl group in this compound may influence the specific reaction kinetics and the profile of intermediates formed.

Role of Microbial Degradation (e.g., Pseudomonas stutzeri)

Microbial degradation is a crucial process in the natural attenuation of sulfonamide antibiotics in soil and aquatic environments. Various bacterial strains have been identified that are capable of utilizing sulfonamides as a source of carbon and nitrogen.

Pseudomonas species, in particular, have demonstrated significant capabilities in degrading a range of sulfonamides. While specific studies on the degradation of this compound by Pseudomonas stutzeri are not extensively detailed in the provided context, research on the degradation of the structurally similar sulfadiazine by other bacteria, such as Arthrobacter spp. and Enterobacter cloacae, offers valuable insights into the likely metabolic pathways.

Studies on Arthrobacter spp. have revealed that the degradation of sulfadiazine can proceed through multiple parallel pathways. A principal intermediate product identified is 2-amino-4-hydroxypyrimidine, indicating that hydroxylation of the pyrimidine ring is a key initial step, followed by cleavage of the ring. acs.org

The proposed microbial degradation pathways for sulfadiazine, which are likely analogous for this compound, involve several key enzymatic reactions:

Hydroxylation: Similar to oxidative processes, microbial enzymes can hydroxylate the pyrimidine ring.

Cleavage of the S-N Bond: The sulfonamide bond can be enzymatically cleaved.

Cleavage of the C-N Bond: The bond between the benzene ring and the sulfonamide group can be broken.

SO2 Extrusion: The sulfur dioxide group can be removed from the molecule.

The following table outlines some of the metabolites identified during the microbial degradation of sulfadiazine, suggesting the enzymatic capabilities that could be present in bacteria like Pseudomonas stutzeri.

| Metabolite | Proposed Enzymatic Step |

| 2-Amino-4-hydroxypyrimidine | Hydroxylation and Cleavage |

| Sulfanilic acid | S-N Bond Cleavage |

| 4-Aminobenzenesulfonic acid | S-N Bond Cleavage |

| Catechol | Aromatic Ring Cleavage |

This table is based on metabolites identified from the degradation of the related compound, sulfadiazine, by various bacteria and illustrates potential microbial degradation pathways.

The efficiency of microbial degradation can be influenced by environmental conditions such as temperature and pH. For instance, the degradation of sulfadiazine by Enterobacter cloacae T2 immobilized on bagasse was found to be optimal at 28°C and a pH of 3.5. rsc.org The application of manure in agricultural soils has also been shown to slightly accelerate the degradation of sulfadiazine, suggesting that the microbial communities in manure contribute to the breakdown of these compounds. nih.gov

Computational Chemistry and Molecular Modeling Approaches in 2 Methylpyrimidine 5 Sulfonamide Research

Molecular Docking Studies for Target Protein Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Methylpyrimidine-5-sulfonamide) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

In research involving pyrimidine-sulfonamide hybrids, molecular docking has been instrumental in identifying and optimizing lead compounds. For instance, studies on pyrimidine-sulfonamide hybrids targeting the BRAFV600E kinase, a protein implicated in certain cancers, used docking to predict how these compounds would fit into the enzyme's active site. nih.gov These simulations revealed key interactions with amino acid residues within the nucleotide-binding site and the DFG motif, which are crucial for the kinase's activity. nih.gov

Similarly, docking studies on dihydropyrimidine/sulfonamide hybrids were conducted to explore their dual inhibitory potential against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory pathway. nih.govresearchgate.net The results of these simulations helped to elucidate the binding modes of the most potent compounds, guiding further structural modifications to enhance their inhibitory activity. nih.govresearchgate.net In another example, 2-thiouracil-5-sulfonamide derivatives were docked into the active site of Cyclin-Dependent Kinase 2A (CDK2A) to rationalize their observed anticancer activity. mdpi.com

These studies collectively demonstrate that molecular docking is a powerful tool for understanding how this compound and its analogs could interact with various protein targets, providing a rational basis for their potential therapeutic applications.

Table 1: Example Protein Targets for Sulfonamide Derivatives in Molecular Docking Studies

| Target Protein | Therapeutic Area | PDB ID | Reference |

| BRAFV600E Kinase | Oncology | 4BJX | nih.gov |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation | 4BPM | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inflammation | 6N2W | nih.gov |

| Cyclin-Dependent Kinase 2A (CDK2A) | Oncology | - | mdpi.com |

| Dihydropteroate (B1496061) Synthase (DHPS) | Infectious Disease | 3TZF, 6CLV | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Oncology | - | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices, which are fundamental to understanding a molecule's behavior and its interaction with biological systems.

For sulfonamide derivatives, methods like Density Functional Theory (DFT) are used to compute a variety of molecular properties. nih.gov Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to participate in chemical reactions. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting how a molecule will interact with its biological target through electrostatic forces and hydrogen bonds. rsc.org

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can be correlated with experimental data to confirm the molecular structure. For instance, the characteristic asymmetric and symmetric stretching vibrations of the sulfonamide's SO₂ group can be calculated and compared to experimental values. nih.gov

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are also possible and serve as a powerful tool for structure elucidation when compared with experimental spectra. nih.gov

By applying these quantum chemical methods to this compound, researchers can gain a deep understanding of its electronic properties, which in turn informs its potential reactivity and interactions with protein targets.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Parameter | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |

| Mulliken Atomic Charges | Describes the distribution of electron charge among the atoms in the molecule. |

| Theoretical Vibrational Spectra (IR/Raman) | Helps in structural confirmation by comparison with experimental spectra. |

| Theoretical NMR Shifts | Aids in the assignment of experimental NMR signals and structural verification. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For sulfonamide derivatives, 3D-QSAR techniques are particularly powerful. These methods consider the three-dimensional properties of molecules to build predictive models. nih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric (shape) and electrostatic fields. The molecules in the dataset are aligned, and the fields are calculated at various points on a 3D grid surrounding them. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

In a study on sulfonamide derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), a target in acute myeloid leukemia, a CoMFA model was developed. nih.gov The model's contour maps highlighted regions where bulky groups would be favorable for activity (steric field) and regions where electropositive or electronegative groups would enhance potency (electrostatic field). nih.gov Such insights are invaluable for rationally designing new derivatives with improved biological activity.

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing biological activity.

The aforementioned study on BRD4 inhibitors also employed CoMSIA, which yielded a robust predictive model. nih.gov The contour plots from the CoMSIA analysis provided detailed guidance for structural modifications, suggesting, for example, where adding hydrophobic groups or hydrogen bond acceptors on the phenyl ring could increase the inhibitory effect against BRD4. nih.gov Both CoMFA and CoMSIA models are rigorously validated to ensure their statistical reliability and predictive power. nih.gov

Table 3: Statistical Validation Parameters for a Representative 3D-QSAR Study on Sulfonamide Derivatives

| Parameter | Description | Typical Value | Reference |

| q² (or Q²) | Cross-validated correlation coefficient; a measure of internal predictive ability. | > 0.5 | nih.gov |

| r² (or R²) | Non-cross-validated correlation coefficient; a measure of model fit. | > 0.6 | nih.gov |

| F-test value | A statistical test to assess the significance of the model. | High value | nih.gov |

| SDEC | Standard Deviation of the Error of Calculation. | Low value | nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the complex.

MD simulations are frequently used to validate the results of molecular docking. After a promising binding pose is identified through docking, an MD simulation is run to assess whether the ligand remains stably bound within the protein's active site over a period of nanoseconds. For instance, a 50-nanosecond MD simulation was used to confirm the stability of a potent dihydropyrimidine/sulfonamide hybrid within the active sites of mPGES-1 and 5-LOX. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation indicated that it maintained a stable binding pose. nih.gov

In another study, much longer simulations (900 ns) were performed on pyrimidine-sulfonamide hybrids complexed with the BRAFV600E protein to ensure the stability of the interactions observed in docking. nih.gov These simulations can also reveal the number and duration of key hydrogen bonds and other interactions, providing a more detailed understanding of the binding dynamics. nih.gov This validation step is crucial for increasing confidence in the predicted binding mode before proceeding with more resource-intensive experimental studies. rsc.orgmdpi.com

In Silico Prediction of Theoretical Pharmacokinetic Parameters and Drug-likeness

A compound's potential as a drug depends not only on its biological activity but also on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail later in development. ri.senih.gov

For compounds like this compound, various ADME parameters can be predicted using web-based platforms like SwissADME and pkCSM. nih.govresearchgate.net These predictions include:

Drug-likeness: This is assessed based on rules like Lipinski's Rule of Five, which suggests that orally active drugs tend to have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed after oral administration.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. researchgate.net

Toxicity: Potential toxicity risks, such as mutagenicity (Ames test prediction) and cardiotoxicity (hERG inhibition), can also be flagged. nih.gov

These in silico ADME/T predictions provide a critical early assessment of the developability of this compound, allowing for structural modifications to improve its pharmacokinetic profile. nih.govnih.gov

Table 4: Representative In Silico Predicted Pharmacokinetic and Drug-likeness Parameters

| Parameter | Description | Desirable Range/Outcome | Reference |

| Molecular Weight (MW) | Mass of the molecule. | < 500 g/mol | researchgate.net |

| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | < 5 | researchgate.net |

| H-Bond Donors | Number of OH and NH groups. | < 5 | researchgate.net |

| H-Bond Acceptors | Number of O and N atoms. | < 10 | researchgate.net |

| Human Intestinal Absorption | Percentage of drug absorbed through the gut. | High | nih.gov |

| BBB Permeant | Ability to cross the blood-brain barrier. | Yes/No (depends on target) | researchgate.net |

| CYP Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | No | researchgate.net |

| Ames Toxicity | Potential to be mutagenic. | Negative | nih.gov |

Advanced Analytical Methodologies for 2 Methylpyrimidine 5 Sulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural analysis and characterization of 2-methylpyrimidine-5-sulfonamide. These methods provide critical information regarding the compound's molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural elucidation of this compound, offering insights into the chemical environment of individual atoms.

¹H NMR spectroscopy provides data on the hydrogen atoms within the molecule. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton spectrum of this compound shows a characteristic singlet for the methyl (CH₃) protons. The protons on the pyrimidine (B1678525) ring typically appear as distinct singlets at lower fields due to the deshielding effects of the aromatic ring and the electron-withdrawing sulfonamide group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum displays separate signals for the methyl carbon and the carbons of the pyrimidine ring, with their chemical shifts reflecting their respective electronic environments.

2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) is an advanced NMR technique that helps to determine the through-space proximity of nuclei. This can be instrumental in confirming the substitution pattern and the conformational arrangement of the molecule.

| Nucleus | Chemical Shift (δ) in acetone-d₆ (ppm) |

| ¹H (A) | 8.68 |

| ¹H (B) | 7.23 |

| ¹H (C) | 2.62 |

| Data sourced from Gronowitz, S. et al. ARK. KEMI. 22, 65 (1963) as cited by ChemicalBook. chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum reveals key absorption bands that are characteristic of the molecule's structure:

N-H stretching vibrations from the sulfonamide group are typically observed in the range of 3200-3400 cm⁻¹.

S=O stretching vibrations of the sulfonamide group are prominent, with asymmetric and symmetric stretches appearing around 1313-1338 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org

C=C stretching vibrations within the aromatic pyrimidine ring are found in the 1489-1594 cm⁻¹ region. rsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The pyrimidine ring in this compound acts as a chromophore. The UV spectrum of a related sulfonamide, Bactrim DS, which contains a sulfonamide and a diaminopyrimidine component, shows absorption peaks at 201 nm (π → π* transition) and 262 nm (n → π* transition). researchgate.net

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound, and for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of sulfonamides in various matrices. usda.govnih.govresearchgate.netnih.govnih.govresearchgate.neteuropeanpharmaceuticalreview.comsigmaaldrich.com The process involves the separation of the analyte by liquid chromatography followed by detection with a tandem mass spectrometer. europeanpharmaceuticalreview.com This method offers high sensitivity and selectivity, making it suitable for trace analysis. researchgate.net

In the mass spectrometer, the compound is ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then fragmented to produce characteristic product ions, and the transitions between them are monitored for quantification. usda.gov LC-MS/MS has been successfully applied to the analysis of various sulfonamides in complex samples like honey, animal tissues, and pharmaceutical formulations. usda.govresearchgate.netnih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) presents a valuable alternative to LC-MS for the analysis of sulfonamides. nih.govsouthampton.ac.ukresearchgate.netsoton.ac.uk SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol. nih.govresearchgate.net This technique can provide faster separations and is considered a more sustainable "green" chromatography method due to reduced organic solvent consumption. soton.ac.uk

SFC-MS has demonstrated its capability in separating complex mixtures of sulfonamides. nih.govresearchgate.net The orthogonality of SFC to reversed-phase HPLC can be advantageous in resolving co-eluting impurities. southampton.ac.uksoton.ac.uk The use of specialized stationary phases, such as those with 2-ethylpyridine, can improve the chromatographic performance for basic compounds like some sulfonamides. mdpi.com

Two-Dimensional Tandem Mass Spectrometry (2D MS/MS) for Structural Analysis

Two-dimensional tandem mass spectrometry (2D MS/MS) is a powerful technique for the structural analysis of complex molecules without the need for prior isolation of precursor ions. nih.govnih.gov In a typical 2D MS/MS experiment, a range of precursor ions is fragmented, and the resulting product ions are correlated back to their respective precursors. nih.gov This method generates a two-dimensional spectrum where one axis represents the mass-to-charge ratio (m/z) of the precursor ions and the second axis represents the m/z of the product ions.

For the structural analysis of this compound, 2D MS/MS can provide a wealth of information. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. The technique allows for the simultaneous analysis of all fragment ions from all precursor ions in a mixture, which is particularly useful for identifying related structures or degradation products in a single run. nih.gov The correlation between precursor and product ions helps in piecing together the molecular structure, confirming the presence of the methylpyrimidine and sulfonamide moieties through their characteristic neutral losses and fragment ions. This method simplifies complex workflows and offers deeper structural insights compared to traditional MS/MS experiments. nih.gov

Table 1: Conceptual Fragmentation Analysis of this compound by 2D MS/MS

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Fragment |

|---|---|---|---|

| 188.04 [M+H]⁺ | 124.06 | SO₂ (64) | [C₅H₆N₂-NH₂]⁺ |

| 188.04 [M+H]⁺ | 108.06 | SO₂NH₂ (80) | [C₅H₅N₂-CH₃]⁺ |

| 188.04 [M+H]⁺ | 94.06 | C₄H₄N₂ (80) | [CH₃-C-NH-SO₂]⁺ |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sulfonamides, including this compound, in various matrices. youtube.comcabidigitallibrary.org The method's versatility allows for its application in analyzing food products, environmental samples, and pharmaceutical formulations. cabidigitallibrary.orgnih.govrsc.org

A common approach for the analysis of sulfonamides involves reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. cabidigitallibrary.orgmdpi.com The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively resolve different sulfonamides from each other and from matrix components. nih.gov Detection is typically performed using a Diode Array Detector (DAD) or a fluorescence detector after post-column derivatization with reagents like fluorescamine. nih.govusda.gov The selection of the appropriate column, mobile phase composition, and detector is critical for achieving the desired sensitivity and selectivity. wu.ac.th

Table 2: Representative HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | cabidigitallibrary.org |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient Elution) | nih.gov |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV at 254 nm or Fluorescence (Ex/Em specific to derivative) | cabidigitallibrary.org |

| Injection Volume | 10-20 µL | cabidigitallibrary.org |

Immunoassay Development and Applications

Immunoassays offer a rapid, sensitive, and cost-effective screening method for the detection of sulfonamides in various samples, particularly in food safety applications. nih.govbenthamdirect.com The development of these assays hinges on the production of antibodies that can recognize the target analyte or a class of related compounds. For class-selective immunoassays targeting multiple sulfonamides, the design of the hapten (a small molecule that elicits an immune response only when attached to a large carrier such as a protein) is of paramount importance. nih.govacs.org

The strategy often involves designing a hapten that exposes the common structural features of the sulfonamide class while varying the more distinct parts of the molecule. For instance, using a two-ring hapten structure has been shown to elicit a broad-spectrum antibody response capable of recognizing numerous sulfonamides. nih.gov The resulting polyclonal or monoclonal antibodies are then used in various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA), to screen for the presence of sulfonamides at levels relevant to regulatory limits. acs.orgnih.gov These methods are advantageous for their high throughput, which can significantly reduce the number of samples requiring confirmation by more laborious chromatographic techniques. acs.org

Fluorescence Polarization Immunoassay (FPIA) for Binding Affinity Determinations

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique that is particularly well-suited for the rapid and quantitative analysis of small molecules like sulfonamides. mdpi.com The principle of FPIA is based on the change in the polarization of fluorescent light emitted from a labeled antigen (tracer) upon binding to an antibody. nih.gov When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to a larger antibody, its rotation is slowed, leading to an increase in fluorescence polarization.

In a competitive FPIA for sulfonamides, an unknown amount of unlabeled sulfonamide from a sample competes with a known amount of tracer for a limited number of antibody binding sites. The resulting decrease in fluorescence polarization is proportional to the concentration of the unlabeled sulfonamide in the sample. This technique is valuable for determining the binding affinity (often expressed as the IC50 value, the concentration required to inhibit 50% of tracer binding) of different sulfonamides to a specific monoclonal or polyclonal antibody. nih.gov The design of the fluorescent tracer, particularly the length and nature of the linker connecting the hapten to the fluorophore, is critical for the sensitivity and specificity of the assay. mdpi.com

Table 3: Representative Binding Affinities of Various Sulfonamides Determined by FPIA

| Sulfonamide | Antibody Target | IC₅₀ (ng/mL) | Reference |

|---|---|---|---|

| Sulfamerazine | Anti-Sulfamerazine MAb | Varies | nih.gov |

| Sulfamethazine | Anti-Sulfamerazine MAb | Varies | nih.gov |

| Sulfadiazine | Anti-Sulfamerazine MAb | Varies | nih.gov |

| Sulfamethoxypyridazine | Anti-SMP MAb | 0.7 | capes.gov.br |

| Sulfachloropyridazine | Anti-SMP MAb | 0.25 | capes.gov.br |

Note: IC₅₀ values are highly dependent on the specific antibody and assay conditions used.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, the molecular formula can be established from its constituent parts: a methyl group (-CH₃), a pyrimidine ring, and a sulfonamide group (-SO₂NH₂). The molecular formula is C₅H₇N₃O₂S. From this formula, the exact molecular weight and the theoretical percentage of each element can be calculated. This information is critical for confirming the identity and purity of a synthesized batch of the compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 32.07 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.78 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.44 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.09 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.14 |

| Total | 187.22 | 100.00 |

Broader Research Applications and Future Perspectives for 2 Methylpyrimidine 5 Sulfonamide and Its Derivatives

Role in Drug Discovery and Lead Optimization Campaigns

The hybridization of pyrimidine (B1678525) and sulfonamide moieties is a promising strategy in drug discovery, potentially leading to novel drug candidates with enhanced biological activity and reduced side effects. nih.govresearchgate.net This approach combines two pharmacophores with distinct mechanisms of action into a single molecule. nih.govnih.govtandfonline.com The pyrimidine ring, a privileged scaffold, can interact with various biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

In fragment-based drug discovery (FBDD), the pyrimidine sulfonamide scaffold serves as a valuable starting point for fragment elaboration. This process involves optimizing fragment hits and subsequent growth to increase potency and enable structure-based drug design. researchgate.net For instance, a modular platform for the systematic elaboration of two-dimensional fragment hits into three-dimensional lead-like compounds has been developed, streamlining the discovery of novel and selective inhibitors. acs.org

Table 1: Examples of Pyrimidine-Sulfonamide Derivatives in Lead Optimization

| Compound/Series | Target/Application | Key Findings |

| Pyrimidine-sulfonamide hybrids | Anticancer | Demonstrated potent in vitro and/or in vivo anticancer efficacy. nih.govtandfonline.com |

| Pyrimidine-sulfonamide hybrids (PS14) | Anticancer (HeLa, HCT-116, A-549, HepG2) | Showed good antitumor activity, with antiproliferative activity close to the anti-cancer drug 5-fluorouracil. nih.gov |

| Pyrimidine-tethered spirochromane-based sulfonamides | Antimalarial (Plasmodium falciparum) | Compounds SZ14 and SZ9 showed potent effects against both CQ-sensitive and CQ-resistant strains. rsc.org |

| Pyrimidine-appended Linezolids | Antibacterial (Gram-positive bacteria) | Several derivatives exhibited very good activity with MIC values of 0.25–1 μg/mL. nih.gov |

| Deuterated sulfonamide-pyrimidine CDK inhibitors | Anticancer (CDK2/cyclin E1) | Compounds 111–113 had IC50 values of 1–10 nM for CDK2/cyclin E1 activity. nih.gov |

Potential for Addressing Antimicrobial Resistance Challenges

Antimicrobial resistance is a significant global health threat, necessitating the development of novel anti-infective agents. nih.gov Pyrimidine-sulfonamide derivatives have shown considerable promise in combating drug-resistant pathogens. nih.govrsc.org